(Z)-4-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
Description
Properties
IUPAC Name |
4-[(5Z)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6S2/c21-16(22)6-3-9-19-17(23)15(28-18(19)27)10-11-7-8-14(26-11)12-4-1-2-5-13(12)20(24)25/h1-2,4-5,7-8,10H,3,6,9H2,(H,21,22)/b15-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRIKBKFZDQPKP-GDNBJRDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structure and Synthesis
The compound features a complex structure that includes a thioxothiazolidine core, a furan ring, and a nitrophenyl substituent. Its synthesis involves multi-step reactions that typically include the formation of the thiazolidine ring and subsequent modifications to introduce the furan and nitrophenyl groups.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity (IC50 in µM) |
|---|---|---|
| 7l | Salmonella typhi | 2.14 ± 0.003 |
| 7m | Bacillus subtilis | 0.63 ± 0.001 |
Anti-inflammatory Properties
Compounds derived from thiazolidine frameworks have been reported to possess anti-inflammatory effects. For example, certain derivatives have been shown to inhibit neutrophil degranulation and superoxide formation in vitro, suggesting potential applications in treating inflammatory diseases .
The biological activity of this compound may involve interaction with various biological targets:
- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes such as acetylcholinesterase and urease, which are critical in various physiological processes .
- Receptor Binding : Studies involving fluorescence measurements have indicated binding interactions with serum albumin, which may influence the pharmacokinetics of the compound .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Neutrophil Activity : A study demonstrated that certain carboxylate derivatives significantly inhibited fMLP-induced neutrophil degranulation more effectively than established controls .
- Antibacterial Screening : A series of synthesized compounds were evaluated for their antibacterial activity against multiple strains, revealing moderate to strong efficacy against selected pathogens .
Comparison with Similar Compounds
Nitrophenyl vs. Fluorophenyl Derivatives
- Fluorophenyl Analog: The compound “4-[(5Z)-5-{[5-(2-fluorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid” (C₁₈H₁₄FNO₄S₂) replaces the nitro group with fluorine. Fluorine’s electronegativity and small atomic radius improve metabolic stability and membrane permeability compared to nitro derivatives .
Para-Nitrophenyl vs. Ortho-Nitrophenyl Derivatives
- The compound “(Z)-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid” (C₁₇H₁₃N₂O₆S₂) features a para-nitro substituent.
Modifications to the Acid Side Chain
Butanoic Acid vs. Propanoic Acid Chains
- Propanoic Acid Analog: The compound “(Z)-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid” (C₁₇H₁₃N₂O₆S₂) has a 3-carbon chain, which may reduce solubility but increase lipophilicity, favoring blood-brain barrier penetration .
Heterocyclic Core Variations
Furan vs. Indole Derivatives
- Indole-Based Analogs: Compounds like “(Z)-4-(5-((5-fluoro-2-(methoxycarbonyl)-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid” (C₁₈H₁₅FN₂O₅S₂) replace the furan with an indole ring. Indole’s planar structure and hydrogen-bonding capacity enhance interactions with aromatic residues in enzymes, as demonstrated in antifungal studies .
Data Tables
Table 1: Structural and Physicochemical Comparisons
Research Findings
- Antimicrobial Activity : Indole derivatives (e.g., compound 5b in ) show MIC values as low as 8 µg/mL against Staphylococcus aureus, attributed to the indole ring’s interaction with bacterial membrane proteins .
- Electronic Effects : Fluorine substitution improves metabolic stability, as seen in the fluorophenyl analog’s resistance to cytochrome P450 degradation .
- Chain Length Impact: Butanoic acid derivatives generally exhibit higher aqueous solubility (logP ~1.2) compared to propanoic acid analogs (logP ~1.8), critical for oral bioavailability .
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step routes, including Knoevenagel condensation to form the benzylidene-thiazolidinone core. Key parameters include:
- Temperature : 60–80°C for condensation steps to ensure reactivity without decomposition .
- Solvent : Polar aprotic solvents (e.g., DMF, acetic acid) enhance reaction efficiency .
- Catalysts : Anhydrous sodium acetate is often used to promote imine formation .
- Reaction Time : 6–8 hours under reflux for complete conversion, monitored via TLC .
Q. Which analytical techniques are critical for characterizing purity and structure?
A combination of methods ensures accurate characterization:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and Z/E configuration .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects by-products .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability for storage and handling .
Q. What solubility and stability considerations are vital for biological assays?
- Solubility : DMSO or ethanol is preferred for initial stock solutions due to the compound’s limited aqueous solubility .
- Stability : Store at –20°C in inert atmospheres to prevent thioxothiazolidinone degradation .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Multi-Technique Validation : Cross-validate NMR data with X-ray crystallography (if crystals are obtainable) or IR spectroscopy to confirm functional groups .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities .
- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to track specific atoms in complex spectra .
Q. What strategies enhance the biological activity of the thiazolidinone core?
- Functional Group Modifications :
- Introduce electron-withdrawing groups (e.g., nitro, chloro) on the benzylidene moiety to improve electrophilicity and target binding .
- Replace the butanoic acid side chain with shorter/longer alkanoic acids to optimize solubility and membrane permeability .
- SAR Studies : Synthesize analogs with varied substituents on the furan and nitrophenyl rings, then evaluate activity against targets (e.g., kinases, microbial enzymes) .
Q. How can unexpected by-products during synthesis be minimized?
- Reaction Monitoring : Use real-time TLC or HPLC to detect intermediates and terminate reactions at optimal conversion points .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (ethanol/DMF mixtures) to isolate the desired product .
- By-Product Analysis : Characterize impurities via LC-MS and adjust stoichiometry (e.g., aldehyde/thiazolidinone ratio) to suppress side reactions .
Q. What methodologies are effective for studying this compound’s mechanism of action?
- Molecular Docking : Simulate interactions with biological targets (e.g., COX-2, bacterial efflux pumps) using software like AutoDock .
- Kinetic Assays : Measure IC₅₀ values in enzyme inhibition studies (e.g., for antimicrobial or anti-inflammatory targets) under varying pH and temperature conditions .
- Cellular Uptake Studies : Use fluorescently tagged analogs to track intracellular localization via confocal microscopy .
Data Contradiction and Optimization
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
- Re-evaluate Binding Models : Adjust docking parameters (e.g., solvation effects, protein flexibility) to better reflect physiological conditions .
- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding affinities and compare with computational results .
- Metabolite Screening : Assess if in vitro degradation (e.g., hydrolysis of the thioxothiazolidinone ring) reduces observed activity .
Q. What steps optimize the Knoevenagel condensation yield for analogs?
- Microwave-Assisted Synthesis : Reduce reaction time to 1–2 hours while maintaining >80% yield .
- Solvent-Free Conditions : Use ball milling with catalytic piperidine for greener, high-yield synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
